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L-Asparagine(13C4)

Cat. No.: B13430398
M. Wt: 154.10 g/mol
InChI Key: RBMGJIZCEWRQES-RHLFNUBUSA-N
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Description

Significance of Stable Isotope Labeling in Biological Studies

Principles of Carbon-13 Isotopic Enrichment

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms. The most common isotope is carbon-12 (¹²C). Isotopic enrichment is the process of increasing the concentration of a specific isotope, in this case, ¹³C, in a molecule beyond its natural abundance. For L-Asparagine(13C4), this means that the four carbon atoms within the asparagine molecule are predominantly the ¹³C isotope.

This enrichment is achieved through specialized chemical synthesis processes. Once a cell or organism is supplied with L-Asparagine(13C4), the labeled asparagine is incorporated into various metabolic pathways and newly synthesized proteins. The key principle behind its utility is that the ¹³C atoms increase the mass of the molecule by four atomic mass units compared to its unlabeled counterpart. This mass difference can be accurately detected and quantified using mass spectrometry, allowing researchers to distinguish between pre-existing molecules and those newly synthesized using the labeled precursor.

Advantages of Stable Isotope Tracers in Metabolic and Proteomic Investigations

The use of stable isotope tracers like L-Asparagine(13C4) offers several distinct advantages in the fields of metabolomics and proteomics:

Non-invasive and Safe: The non-radioactive nature of stable isotopes makes them safe for handling and for use in a wide array of experimental systems, including cell cultures and in vivo models.

High Specificity and Sensitivity: Mass spectrometry can detect minute differences in mass, providing high sensitivity and specificity in tracking the labeled molecules and their metabolic products.

Dynamic Information: Stable isotope tracing provides a dynamic view of metabolic fluxes and protein turnover rates, offering insights that cannot be obtained from static measurements of metabolite or protein concentrations.

Quantitative Analysis: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of changes in protein abundance between different experimental conditions. nih.govnih.govcuni.czresearchgate.netspringernature.com

Pathway Elucidation: By analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

Role of L-Asparagine as a Key Amino Acid in Cellular Biology

L-asparagine is a non-essential amino acid in humans, meaning that it can be synthesized by the body. However, it plays a crucial role in numerous cellular processes:

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-asparagine is a fundamental building block for the synthesis of countless proteins.

Nitrogen and Carbon Metabolism: L-asparagine is involved in the transport and storage of nitrogen. Its carbon skeleton can also be utilized in the central carbon metabolism, including the tricarboxylic acid (TCA) cycle, which is central to cellular energy production.

Glycoprotein Synthesis: Asparagine residues in proteins are the primary sites for N-linked glycosylation, a critical post-translational modification that affects protein folding, stability, and function.

Cellular Proliferation: The availability of asparagine is particularly critical for the proliferation of certain cell types, including some cancer cells. This has been exploited therapeutically with the use of the enzyme L-asparaginase, which depletes asparagine levels to inhibit cancer cell growth.

The strategic placement of the four ¹³C atoms in L-Asparagine(13C4) allows researchers to trace the contribution of both the carbon backbone and the side chain of asparagine to these diverse and vital cellular functions.

Detailed Research Applications of L-Asparagine(13C4)

The application of L-Asparagine(13C4) in research provides detailed insights into cellular metabolism. By tracing the incorporation of the ¹³C atoms, scientists can quantify the flux of asparagine into various metabolic pathways.

Metabolic Tracing with L-Asparagine(13C4)

In metabolic flux analysis, cells are cultured in a medium containing L-Asparagine(13C4). After a period of incubation, cellular metabolites are extracted and analyzed by mass spectrometry. The distribution of mass isotopomers (molecules of the same compound that differ in the number of heavy isotopes) reveals the pathways through which the labeled asparagine has been metabolized.

For instance, the carbon skeleton of asparagine can be converted to aspartate, which can then enter the TCA cycle as oxaloacetate. The pattern of ¹³C labeling in TCA cycle intermediates can reveal the relative contribution of asparagine to this central metabolic hub.

Table 1: Illustrative Mass Isotopomer Distribution in TCA Cycle Intermediates from L-Asparagine(13C4) Tracing

MetaboliteMass IsotopomerExpected Fractional Abundance (%)Interpretation
AspartateM+4HighDirect conversion from L-Asparagine(13C4)
MalateM+4ModerateEntry of ¹³C-labeled oxaloacetate into the TCA cycle
FumarateM+4ModerateIsomerization of ¹³C-labeled malate
CitrateM+4Low to ModerateCondensation of ¹³C-labeled oxaloacetate with unlabeled acetyl-CoA

This table is for illustrative purposes and actual fractional abundances will vary depending on the cell type, experimental conditions, and the activity of competing metabolic pathways.

Proteomic Investigations using L-Asparagine(13C4)

In quantitative proteomics, L-Asparagine(13C4) can be used in SILAC experiments to compare protein expression levels between different cell populations. In a typical experiment, one population of cells is grown in a medium containing normal L-asparagine ("light"), while another is grown in a medium with L-Asparagine(13C4) ("heavy").

The protein extracts from both populations are then mixed, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass by four units (due to the four ¹³C atoms). The ratio of the intensities of the "heavy" and "light" peptide peaks provides a precise measure of the relative abundance of that protein in the two cell populations.

Table 2: Example of a SILAC Experiment Utilizing L-Asparagine(13C4)

ProteinPeptide Sequence"Light" Peptide m/z"Heavy" Peptide m/zHeavy/Light RatioConclusion
Protein X...N...850.4854.42.1Upregulated in the "heavy" labeled condition
Protein Y...N...925.5929.50.5Downregulated in the "heavy" labeled condition
Protein Z...N...780.3784.31.0No change in expression

This table provides a simplified representation of SILAC data. The "N" in the peptide sequence indicates the presence of an asparagine residue. The mass-to-charge ratio (m/z) will vary depending on the specific peptide.

By providing a means to dissect the complex and dynamic nature of cellular biochemistry, L-Asparagine(13C4) continues to be an invaluable tool for advancing our understanding of fundamental biological processes and the molecular basis of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O4 B13430398 L-Asparagine(13C4)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O4

Molecular Weight

154.10 g/mol

IUPAC Name

(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1;

InChI Key

RBMGJIZCEWRQES-RHLFNUBUSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

Methodological Frameworks Utilizing L Asparagine 13c4

Stable Isotope Tracing Methodologies in Metabolism

Stable isotope tracing is a fundamental technique for mapping the flow of atoms through metabolic networks. sigmaaldrich.com L-Asparagine(13C4) is particularly valuable in this context for tracking the metabolic fate of the amino acid asparagine. Researchers introduce the labeled compound into a biological system, such as cell culture or an organism, and then analyze the distribution of the ¹³C label in various downstream metabolites. nih.gov This approach provides a dynamic view of metabolic activity, going beyond simple measurements of metabolite concentrations. nih.gov

Isotope Tracing for Elucidating Carbon Fluxes

The core strength of using L-Asparagine(13C4) lies in its ability to elucidate carbon fluxes, which are the rates of conversion between metabolites in a metabolic network. By tracking the ¹³C atoms from asparagine, scientists can quantify the contribution of this amino acid to different pathways. oup.com

Central carbon metabolism comprises the primary pathways for energy production and biosynthesis, including glycolysis and the tricarboxylic acid (TCA) cycle. L-Asparagine feeds into this central network after its conversion to metabolites like aspartate and oxaloacetate. ymdb.cawikipedia.org When cells are supplied with L-Asparagine(13C4), the four labeled carbons can be traced as they are incorporated into intermediates of the TCA cycle and other connected pathways. oup.comoup.com This allows researchers to determine the extent to which asparagine serves as a carbon source for cellular energy and for the synthesis of other molecules. For instance, studies in developing soybean embryos have used [U-¹³C₄]asparagine to assess how carbon from asparagine is allocated to produce biomass, including fatty acids and other amino acids. oup.com

The metabolic journey of L-Asparagine begins with its hydrolysis by the enzyme L-asparaginase, which converts it into L-aspartate and ammonia (B1221849). wikipedia.orgnih.gov L-aspartate can then be converted to oxaloacetate by a transaminase enzyme. ymdb.cachemicalbook.com Oxaloacetate is a key intermediate in the TCA cycle. wikipedia.org

By using L-Asparagine(13C4), researchers can directly observe and quantify these conversion steps. The appearance of ¹³C₄-labeled aspartate and subsequently ¹³C₄-labeled oxaloacetate in mass spectrometry analysis confirms the activity of these pathways. This analysis provides critical information on how cells utilize asparagine for anaplerosis, the process of replenishing TCA cycle intermediates. nih.gov

Tracer CompoundKey Enzymatic StepDownstream MetaboliteMetabolic Significance
L-Asparagine(13C4) L-AsparaginaseAspartate(13C4)Hydrolysis of the amide group to form aspartate. wikipedia.orgchemicalbook.com
Aspartate(13C4) TransaminaseOxaloacetate(13C4)Conversion of aspartate to a key TCA cycle intermediate. ymdb.cachemicalbook.com

Applications in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of all reactions within a metabolic network. oup.com Stable isotope tracers like L-Asparagine(13C4) are essential for MFA. The process involves culturing cells or organisms with the labeled substrate until a metabolic steady state is reached. nih.gov Metabolites are then extracted, and the distribution of ¹³C isotopes in key molecules, particularly protein-derived amino acids, is measured by mass spectrometry or NMR. nih.govoup.com

This labeling data provides crucial constraints for a mathematical model of the cell's metabolic network, allowing for the calculation of intracellular fluxes. For example, labeling experiments with [U-¹³C₄]asparagine in soybean embryos helped create flux maps to understand how different nitrogen and carbon sources affect metabolism and biomass production. oup.com Such studies reveal how metabolic pathways are regulated in response to changing nutrient availability. oup.com

Quantitative Proteomics Applications with L-Asparagine(13C4)

Beyond metabolism, L-Asparagine(13C4) is a valuable reagent in the field of quantitative proteomics, which focuses on measuring the abundance of proteins in a sample.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Asparagine(13C4)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. ckgas.com The method involves growing two populations of cells in culture media that are identical except for the isotopic labeling of specific amino acids. ckgas.com One population is grown in "light" medium containing standard amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids, such as L-Asparagine(13C4). ckgas.comoup.com

Over several cell divisions, the "heavy" amino acids are fully incorporated into all newly synthesized proteins. ckgas.com The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. Because the "heavy" and "light" proteins differ by a known mass, the relative peak intensities in the mass spectrum reveal the relative abundance of each protein between the two samples. oup.com While arginine and lysine (B10760008) are most commonly used in SILAC, the methodology can be adapted to include other labeled amino acids like L-Asparagine(13C4) for specific experimental needs, especially when studying proteins with unusual amino acid compositions or asparagine-specific post-translational modifications. sigmaaldrich.comckgas.com

SILAC StepDescriptionRole of L-Asparagine(13C4)
1. Labeling Two cell populations are cultured. One in 'light' medium, the other in 'heavy' medium.The 'heavy' medium is supplemented with L-Asparagine(13C4) instead of unlabeled L-Asparagine. ckgas.com
2. Incorporation Cells are grown for several doublings to ensure complete incorporation of the labeled amino acid into the proteome.Every asparagine residue in the proteins of the 'heavy' population is replaced by L-Asparagine(13C4). ckgas.com
3. Mixing & Analysis Cell lysates from both populations are mixed, proteins are digested, and the resulting peptides are analyzed by mass spectrometry.Peptides containing asparagine will appear as pairs of peaks separated by a specific mass difference, allowing for relative quantification. oup.com

Analysis of Protein Turnover and Synthesis Rates

The use of stable isotope-labeled amino acids, such as L-Asparagine(13C4), is fundamental to the investigation of protein turnover and synthesis rates. eurisotop.com By introducing L-Asparagine(13C4) into a biological system, researchers can track its incorporation into newly synthesized proteins over time. This "pulse-chase" approach allows for the differentiation between pre-existing and newly formed proteins.

Mass spectrometry is a key analytical technique in these studies. chemie-brunschwig.chshoko-sc.co.jp As L-Asparagine(13C4) is incorporated, the mass of the proteins increases in a predictable manner based on the number of asparagine residues. By analyzing the mass spectra of isolated proteins or peptides, the rate of new protein synthesis can be determined by measuring the ratio of the labeled to unlabeled species. eurisotop.com This provides valuable insights into how various physiological or pathological conditions affect protein metabolism.

Key Research Findings:

Studies have utilized stable isotopes to measure the translational rate of gene transcripts, providing a direct measure of protein synthesis. eurisotop.com

The incorporation of multiple labeled precursors, like 13C-labeled amino acids, into a protein allows for the determination of precursor enrichment for synthesis through the analysis of mass isotopomer distributions. eurisotop.com

Investigating Protein Structure, Dynamics, and Binding Interactions via NMR with L-Asparagine(13C4)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at an atomic level. chemie-brunschwig.chshoko-sc.co.jp The incorporation of stable isotopes like 13C is often essential for NMR studies of proteins, especially larger ones. chemie-brunschwig.chshoko-sc.co.jpeurisotop.com L-Asparagine(13C4) can be used to selectively label asparagine residues within a protein. isotope.com

This site-specific labeling simplifies complex NMR spectra, enabling the unambiguous assignment of signals to specific asparagine residues. ukisotope.comckisotopes.com Once assigned, a variety of NMR experiments can be performed to probe the local environment, dynamics, and interactions of these residues. For instance, changes in the chemical shifts of the 13C-labeled asparagine upon the binding of a ligand can provide precise information about the binding site and the conformational changes that occur. isotope.com

Interactive Data Table: Applications of L-Asparagine(13C4) in NMR Studies

ApplicationDescriptionKey Insights
Protein Structure Determination Selective 13C labeling of asparagine residues helps in resolving spectral overlap, facilitating resonance assignment and structure calculation. ukisotope.comckisotopes.comProvides crucial distance and dihedral angle restraints involving asparagine residues for accurate 3D structure determination.
Protein Dynamics Analysis 13C relaxation experiments on labeled asparagine residues can probe motions on a wide range of timescales, from picoseconds to seconds.Reveals information about the flexibility and conformational exchange processes within the protein, which are often critical for function.
Ligand Binding Studies Monitoring changes in the NMR signals of 13C-labeled asparagine upon titration with a binding partner. isotope.comIdentifies asparagine residues involved in the binding interface and quantifies binding affinities.

Advanced Analytical Techniques for L-Asparagine(13C4) Studies

The accurate and sensitive detection of L-Asparagine(13C4) and its metabolites is crucial for the success of the aforementioned studies. Several advanced analytical techniques have been developed and optimized for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules, including amino acids and their isotopologues, in complex biological samples. nih.govzivak.comthermofisher.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow for L-Asparagine(13C4) analysis, the sample is first subjected to chromatographic separation to resolve L-asparagine from other compounds. mdpi.com The eluent is then introduced into the mass spectrometer, where the L-Asparagine(13C4) molecules are ionized and fragmented. Specific fragment ions are then detected, allowing for highly specific and quantitative measurement. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as L-Asparagine(13C4, 15N2), is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. mdpi.com

Mass Isotopologue Distribution (MID) Analysis

Mass isotopologue distribution (MID) analysis is a powerful technique used in metabolic flux analysis to trace the flow of atoms from a labeled substrate, such as L-Asparagine(13C4), through a metabolic network. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. By measuring the relative abundances of the different mass isotopologues of a metabolite, one can deduce the pathways through which it was synthesized.

For example, if L-Asparagine(13C4) is used as a tracer, the resulting L-aspartate produced by the action of asparaginase (B612624) will also be labeled with four 13C atoms. nih.gov The MID of other connected metabolites can reveal the extent to which they are derived from this labeled pool. This information is critical for understanding the regulation and interconnectivity of metabolic pathways.

Interactive Data Table: Example of Mass Isotopologue Data

MetaboliteIsotopologueRelative Abundance (%)
L-Asparagine M+0 (unlabeled)5
M+4 (from 13C4 tracer)95
L-Aspartate M+0 (unlabeled)10
M+4 (from 13C4-Asparagine)90

This table represents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Asparagine(13C4) Detection

Beyond its use in structural biology, NMR spectroscopy can also be used for the direct detection and quantification of L-Asparagine(13C4) in biological samples. hmdb.ca The 13C nucleus is NMR-active, and its signal is distinct from the much more abundant 12C nucleus. The presence of L-Asparagine(13C4) in a sample will give rise to specific peaks in the 13C NMR spectrum. sigmaaldrich.com

While generally less sensitive than mass spectrometry, NMR offers the advantage of being non-destructive and can provide information about the chemical environment of the labeled carbon atoms. chemie-brunschwig.ch For instance, the chemical shift of the 13C nuclei in L-Asparagine(13C4) can be influenced by factors such as pH and the presence of metal ions.

Sample Preparation and Quenching Strategies for L-Asparaginase Activity in L-Asparagine(13C4) Metabolomics

A significant challenge in studying the metabolism of L-asparagine, particularly in the context of the enzyme L-asparaginase, is the rapid enzymatic conversion of L-asparagine to L-aspartic acid. nih.govresearchgate.net This can occur ex vivo after sample collection, leading to inaccurate measurements. mdpi.com Therefore, effective sample preparation and quenching strategies are paramount.

Quenching involves the rapid inactivation of enzymes to halt metabolic activity at the time of sampling. mdpi.comresearchgate.net For studies involving L-asparaginase, this is particularly critical. Various quenching methods have been explored, including the use of organic solvents like methanol (B129727) or acetonitrile, often mixed with acids such as formic acid or trichloroacetic acid. mdpi.comresearchgate.net The choice of quenching agent must be carefully optimized to ensure complete and immediate inactivation of L-asparaginase without interfering with the subsequent analysis. For example, a study found that a solution of 80:20 methanol:water containing 1% formic acid was an effective quencher for L-asparaginase activity. mdpi.com

Following quenching, protein precipitation is typically performed to remove larger molecules that can interfere with the analysis. nih.gov The resulting supernatant, containing the metabolites of interest, can then be analyzed by LC-MS/MS or other techniques.

Ultra-High Resolution Mass Spectrometry (UHRMS) for Isotope Distinctions

Ultra-high resolution mass spectrometry (UHRMS) stands as a powerful analytical technique for distinguishing between isotopes, a capability that is fundamental to stable isotope tracer studies. When using L-Asparagine(13C4), where all four carbon atoms are replaced with the heavy isotope 13C, UHRMS provides the necessary resolution to separate and accurately measure the isotopologues of asparagine and its downstream metabolites. This allows researchers to trace the metabolic fate of the 13C atoms from L-Asparagine(13C4) as they are incorporated into various biochemical pathways.

The key advantage of UHRMS lies in its ability to resolve minute mass differences. The mass difference between a 12C atom and a 13C atom is approximately 1.00335 Dalton (Da). UHRMS instruments can readily distinguish between a molecule containing four 12C atoms and one containing four 13C atoms (a mass shift of approximately 4.0134 Da). This high resolving power is crucial for separating the signals of labeled compounds from the naturally occurring isotopes of other elements within the molecule or the biological matrix. uni-regensburg.deeurisotop.com

Furthermore, UHRMS enables the differentiation of isotopologues that have the same nominal mass but different elemental compositions. For instance, the incorporation of different stable isotopes like 13C, 15N, or 2H can sometimes result in molecules with very similar masses. UHRMS can distinguish these, making double or triple-tracer experiments feasible. eurisotop.com This allows for the simultaneous tracking of multiple metabolic pathways, providing a more comprehensive understanding of cellular metabolism. The precise mass measurements afforded by UHRMS are essential for constructing accurate metabolic flux models and deciphering complex metabolic networks. nih.gov

Table 1: Isotopologue Resolution with UHRMS

IsotopologueNominal Mass Shift (vs. Unlabeled)Precise Mass Difference (Da)UHRMS Capability
L-Asparagine (Unlabeled)00Reference
L-Asparagine(13C1)+1~1.00335Resolvable
L-Asparagine(13C2)+2~2.00670Resolvable
L-Asparagine(13C3)+3~3.01005Resolvable
L-Asparagine(13C4)+4~4.01340Resolvable

This table is for illustrative purposes and actual mass differences may vary slightly.

Methodological Considerations for L-Asparagine(13C4) Studies in Cell Culture

The use of L-Asparagine(13C4) in cell culture experiments requires careful consideration of the experimental setup to ensure accurate and reproducible results. Key factors include the composition of the culture medium and the dynamics of cellular uptake and depletion of the labeled amino acid.

Medium Supplementation and Cell Growth Conditions

The formulation of the cell culture medium is a critical parameter in studies utilizing L-Asparagine(13C4). Standard culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, often contain unlabeled L-asparagine. sigmaaldrich.com For effective tracing, it is necessary to use a custom medium where the unlabeled L-asparagine is replaced with L-Asparagine(13C4). The concentration of the labeled asparagine should be carefully chosen to support normal cell growth and proliferation, as asparagine availability is crucial for many cell types, particularly certain cancer cells that have limited asparagine synthetase (ASNS) activity. sigmaaldrich.commedchemexpress.com

For many cell lines, L-asparagine is considered a non-essential amino acid, meaning they can synthesize it de novo. nih.gov However, the rate of synthesis may not be sufficient to support rapid proliferation, making exogenous supply necessary. nih.gov Therefore, the experimental design must account for both the uptake of labeled asparagine from the medium and its potential dilution by de novo synthesized, unlabeled asparagine. The growth conditions, including the density of the cell culture and the duration of the labeling period, also need to be optimized to achieve a steady-state labeling of intracellular metabolites. nih.gov

Table 2: Common Cell Culture Media and L-Asparagine

MediumTypical L-Asparagine PresenceConsiderations for 13C4 Studies
DMEMOften supplemented sigmaaldrich.comRequires custom formulation without unlabeled L-asparagine.
RPMI-1640Contains L-asparagineRequires custom formulation without unlabeled L-asparagine.
MEMOften supplemented with non-essential amino acids including L-asparagine. sigmaaldrich.commpbio.comRequires custom formulation without unlabeled L-asparagine.

Dynamics of L-Asparagine(13C4) Uptake and Intracellular Depletion in Cell Models

The dynamics of L-Asparagine(13C4) uptake and its subsequent intracellular fate are central to interpreting the results of stable isotope tracing experiments. Upon introduction into the culture medium, L-Asparagine(13C4) is transported into the cells via specific amino acid transporters. The rate of uptake can vary significantly between different cell types and can be influenced by the metabolic state of the cells. nih.gov

Once inside the cell, L-Asparagine(13C4) enters the intracellular amino acid pool. From here, it can be utilized for protein synthesis, where it is incorporated into newly synthesized proteins, or it can be catabolized. The primary catabolic pathway for asparagine involves its conversion to aspartate by the enzyme asparaginase. The resulting labeled aspartate can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle, allowing the 13C label to be distributed among a wide range of metabolites. biorxiv.org

Monitoring the time course of L-Asparagine(13C4) incorporation and the appearance of labeled downstream metabolites provides valuable information about the fluxes through these pathways. nih.gov Conversely, intracellular depletion of asparagine, or asparagine starvation, can have profound effects on cellular metabolism and signaling. nih.govresearchgate.net Studies have shown that asparagine depletion can impact processes such as histone demethylation by affecting the availability of key cofactors like iron. nih.govresearchgate.net Understanding these dynamics is crucial for accurately modeling metabolic pathways and for elucidating the cellular response to changes in nutrient availability.

Biochemical Pathways and Enzymatic Transformations Involving L Asparagine 13c4

Asparagine Biosynthesis from L-Aspartic Acid and L-Glutamine

The primary route for asparagine synthesis in most cells is the amidation of L-aspartic acid, a reaction catalyzed by asparagine synthetase (ASNS). This process is crucial for cellular functions, especially in tissues with high protein synthesis demands.

Role of Asparagine Synthetase (ASNS) in L-Asparagine(13C4) Production

Asparagine synthetase (ASNS) is the key enzyme responsible for the de novo synthesis of asparagine. nih.gov The reaction it catalyzes involves the transfer of an amide group from L-glutamine to L-aspartic acid, a process that is dependent on ATP. wikipedia.orgembopress.org In the context of L-Asparagine(13C4), if cells are supplied with ¹³C-labeled L-aspartic acid (L-Aspartic Acid(13C4)) and unlabeled L-glutamine, ASNS will produce L-Asparagine(13C4).

The enzymatic reaction proceeds in two main steps. First, ASNS activates L-aspartate using ATP to form a β-aspartyl-AMP intermediate. wikipedia.org Subsequently, glutamine donates its amide nitrogen, which attacks the intermediate to form asparagine and release AMP. wikipedia.org The expression and activity of ASNS are critical, particularly in cancer biology. Cells with low ASNS expression are often dependent on an external supply of asparagine for survival and are consequently more sensitive to treatments that deplete circulating asparagine. nih.govmedchemexpress.commedchemexpress.com Conversely, cancer cells can adapt to asparagine depletion by upregulating ASNS expression, a mechanism that can contribute to treatment resistance. nih.govnih.gov

Integration of L-Asparagine(13C4) Precursors into Biosynthetic Pathways

The precursors for L-Asparagine(13C4) biosynthesis, namely L-Aspartic Acid(13C4) and L-Glutamine, are central metabolites that integrate into various cellular pathways. L-aspartate itself is derived from oxaloacetate, a key intermediate in the citric acid cycle (TCA cycle), through a transamination reaction. wikipedia.org Therefore, tracing the incorporation of ¹³C from labeled glucose can reveal the flux through the TCA cycle leading to the synthesis of L-Aspartic Acid(13C4) and subsequently L-Asparagine(13C4). embopress.org

Studies using stable isotope tracing have demonstrated how different carbon sources contribute to the asparagine pool. For instance, in developing soybean embryos, [U-¹³C₅]glutamine and [U-¹³C₄]asparagine were used to map metabolic fluxes, revealing that glutamine contributes significantly to the carbon backbone of other amino acids and fatty acids. oup.com Similarly, in cancer cells, the uptake and metabolism of labeled precursors like [¹³C₄,¹⁵N] L-aspartate can be monitored to understand how cells adapt to nutrient stress, such as asparagine depletion. eur.nl This highlights the interconnectedness of amino acid metabolism with central carbon metabolism.

Asparagine Catabolism and Deamidation Pathways

The breakdown of asparagine is primarily carried out by the enzyme L-asparaginase, which hydrolyzes asparagine into aspartic acid and ammonia (B1221849). This pathway is of significant interest, particularly in the context of cancer therapy.

L-Asparaginase (ASNase) Activity and its Effect on L-Asparagine(13C4) Metabolism

L-Asparaginase (ASNase) is an enzyme that catalyzes the deamidation of L-asparagine. researchgate.netnih.gov When L-Asparagine(13C4) is the substrate, ASNase hydrolyzes it, yielding L-Aspartic Acid(13C4) and unlabeled ammonia. mdpi.comsemanticscholar.org This enzymatic action is the basis for the use of ASNase as a therapeutic agent, particularly in the treatment of acute lymphoblastic leukemia (ALL). researchgate.netbiovendor.com Many leukemic cells have low levels of ASNS and are therefore unable to synthesize their own asparagine, making them reliant on circulating asparagine. nih.govembopress.org By depleting plasma asparagine, ASNase effectively starves these cancer cells, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately apoptosis. medchemexpress.commedchemexpress.commedchemexpress.com

The efficacy of ASNase is not limited to its asparaginase (B612624) activity; it also possesses a secondary glutaminase (B10826351) activity, converting L-glutamine to L-glutamic acid and ammonia. nih.govvanegaslab.org The depletion of both asparagine and glutamine contributes to its anti-cancer effects. cuni.cz

Conversion of L-Asparagine(13C4) to L-Aspartic Acid(13C4)

The direct product of L-asparaginase activity on L-Asparagine(13C4) is L-Aspartic Acid(13C4). wikipedia.orgmedchemexpress.com This conversion can be readily tracked using mass spectrometry-based methods, which allows for the precise measurement of ASNase pharmacodynamics. researchgate.net By measuring the rate of conversion of exogenously added ¹³C₄-asparagine to ¹³C₄-aspartate in blood samples, researchers can accurately determine the in vivo activity of therapeutic ASNase. researchgate.net The resulting L-Aspartic Acid(13C4) can then enter various metabolic pathways. For instance, it can be transaminated to form oxaloacetate, which then enters the TCA cycle. wikipedia.org

Generation of Ammonia from L-Asparagine(13C4) Deamidation

The deamidation of the side chain of L-Asparagine(13C4) by L-asparaginase releases the amide nitrogen in the form of ammonia. wikipedia.orgresearchgate.netcaymanchem.com This process is a key part of the catabolic pathway. The production of ammonia is an important consequence of ASNase therapy, as elevated ammonia levels can be toxic. researchgate.net The released ammonia can be incorporated into other nitrogen-containing compounds or enter the urea (B33335) cycle for detoxification and excretion.

Interconnections of L-Asparagine(13C4) Metabolism with Other Biochemical Cycles

L-Asparagine(13C4) is a stable isotope-labeled form of the non-essential amino acid L-asparagine. Its use in metabolic flux analysis allows researchers to trace the path of its four-carbon backbone through various interconnected metabolic pathways. The central role of its non-labeled counterpart, L-asparagine, in cellular metabolism means that L-Asparagine(13C4) serves as a powerful tool to elucidate the intricate network of biochemical reactions that support cell growth, proliferation, and bioenergetics. The metabolic fate of L-Asparagine(13C4) is primarily initiated by its conversion to L-Aspartate(13C4), a reaction catalyzed by the enzyme L-asparaginase. mdpi.comzellbio.eubiorxiv.org This conversion is a critical juncture, linking the metabolism of asparagine to several core metabolic cycles.

Relationship with the Tricarboxylic Acid (TCA) Cycle

The metabolism of L-Asparagine(13C4) is intricately linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. Following its hydrolysis to L-Aspartate(13C4) by L-asparaginase, the labeled aspartate can be converted to the TCA cycle intermediate oxaloacetate. wikipedia.org This conversion is typically mediated by a transaminase enzyme, which transfers the amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). wikipedia.org

The entry of the 13C-labeled carbon skeleton of oxaloacetate into the TCA cycle allows for the tracing of its contribution to the pool of cycle intermediates. Metabolic flux studies utilizing labeled aspartate have demonstrated its active role in replenishing the TCA cycle. nih.govd-nb.info For instance, research on cancer cells has shown that labeled aspartate is actively used to fuel downstream metabolic pathways, including the TCA cycle. nih.govembopress.org This process, known as anaplerosis, is vital for maintaining the concentration of TCA cycle intermediates, which can be depleted for biosynthetic purposes.

Table 1: Incorporation of 13C Label from Aspartate into TCA Cycle Intermediates
Labeled PrecursorObserved Labeled TCA Cycle MetabolitesKey FindingsReferences
[13C4,15N] L-aspartateLabeled metabolites from the TCA cycleExogenous labeled aspartate actively replenishes the TCA cycle in cancer cells. nih.govembopress.org
[U-13C] glucose (in the presence of asparagine)13C5-citrate, 13C2-fumarate, 13C2- and 13C3-malate, 13C3- and 13C4-oxaloacetateAsparagine supplementation significantly increases the flux of glucose-derived carbons into the TCA cycle in brown adipocytes. nih.gov

Linkages with the Urea Cycle and Nucleotide Synthesis

The aspartate derived from L-Asparagine(13C4) is a critical component in both the urea cycle and the synthesis of nucleotides. Aspartate plays a central role in nitrogen metabolism and the building blocks of genetic material. doi.org

In the urea cycle, which primarily occurs in the liver to detoxify ammonia, aspartate combines with citrulline to form argininosuccinate (B1211890) in a reaction catalyzed by argininosuccinate synthetase. The nitrogen atom from aspartate is thereby incorporated into the urea molecule. Metabolic studies have shown that the depletion of aspartate can impair the urea cycle. nih.govd-nb.infoeur.nl Tracing studies using labeled aspartate have confirmed its utilization in the urea cycle. nih.govembopress.org

Furthermore, the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides requires aspartate as a key precursor. For the synthesis of the purine ring, one of the nitrogen atoms is donated by aspartate. In pyrimidine synthesis, the entire aspartate molecule is incorporated to form the ring structure. Consequently, the availability of asparagine, and subsequently aspartate, is crucial for nucleotide biosynthesis, which is essential for DNA replication and RNA transcription. doi.orgbiorxiv.org Research has demonstrated that L-asparaginase treatment, which depletes asparagine and consequently aspartate, can lead to vulnerabilities in nucleotide biosynthesis. nih.govembopress.orgeur.nl

Table 2: Role of L-Aspartate(13C4) in the Urea Cycle and Nucleotide Synthesis
PathwayRole of L-Aspartate(13C4)Key Research FindingsReferences
Urea CycleCombines with citrulline to form argininosuccinate, donating a nitrogen atom.Labeled aspartate is actively used to replenish the urea cycle. Depletion of aspartate impairs urea cycle function. nih.govembopress.orgeur.nl
Nucleotide SynthesisProvides a nitrogen atom for the purine ring and is a backbone component of the pyrimidine ring.Asparagine availability gates nucleotide synthesis. Aspartate depletion impairs nucleotide synthesis. nih.govembopress.orgeur.nlbiorxiv.org

Impact on Glycolysis and Serine Synthesis

There is a clear connection between asparagine metabolism, glycolysis, and the synthesis of other amino acids like serine. Asparagine availability has been shown to influence the rate of glycolysis, the metabolic pathway that converts glucose into pyruvate. nih.gov

Studies have demonstrated that supplementing brown adipocytes with asparagine promotes glycolysis. nih.gov This was evidenced by increased levels of labeled glycolytic intermediates when cells were cultured with [U-13C] glucose. For example, the level of 13C6-Fructose-1,6-bisphosphate was significantly higher in asparagine-treated cells. nih.gov This suggests that asparagine bioavailability can regulate glycolytic flux, potentially through signaling pathways like mTORC1 which in turn can promote the expression of key glycolytic enzymes. nih.gov

The increased glycolytic flux driven by asparagine also impacts downstream biosynthetic pathways. Serine is a non-essential amino acid that is synthesized from the glycolytic intermediate 3-phosphoglycerate. Research has shown that promoting glycolysis through asparagine supplementation also leads to increased synthesis of serine derived from glucose. nih.gov This highlights a broader role for asparagine in coordinating central carbon metabolism with amino acid biosynthesis.

Table 3: Influence of Asparagine on Glycolysis and Serine Synthesis
Metabolic PathwayEffect of AsparagineObserved Labeled Metabolites (from [U-13C] glucose)Key FindingsReferences
GlycolysisPromotes glycolytic flux.Increased 13C6-Fructose-1,6-bisphosphate.Asparagine supplement spurred glycolysis in adipocytes. nih.gov
Serine SynthesisPromotes serine synthesis derived from glycolysis.Increased glycolysis-derived serine.Exogenous asparagine promoted glycolysis-derived serine synthesis in brown adipocytes. nih.gov

Cellular and Organismal Responses to L Asparagine 13c4 Perturbations

L-Asparagine(13C4) in Modulating Cellular Metabolism

The use of L-Asparagine(13C4) as a tracer has been instrumental in elucidating the metabolic fate of asparagine. By tracing the incorporation of the 13C label, researchers can quantify the contribution of asparagine to various cellular processes.

Effects on Protein Biosynthesis and DNA/RNA Synthesis

L-Asparagine is a fundamental building block for protein synthesis. medchemexpress.comresearchgate.net Isotope tracing studies using labeled asparagine, such as L-Asparagine(13C4), confirm its direct incorporation into newly synthesized proteins. nih.gov The depletion of asparagine from the cellular environment leads to a reduction in protein biosynthesis. medchemexpress.commedchemexpress.com

Furthermore, asparagine metabolism is intricately linked to the synthesis of nucleotides, the building blocks of DNA and RNA. While asparagine itself is not a direct precursor for the nucleotide backbone, its availability influences the metabolic pathways that produce them. researchgate.net For instance, the carbon skeleton of asparagine can be converted to other metabolites that feed into nucleotide synthesis. nih.gov Tracing studies with L-Asparagine(13C4) can help quantify this indirect contribution. Depletion of asparagine has been shown to inhibit both RNA and DNA synthesis, leading to apoptosis in certain cancer cells. medchemexpress.commedchemexpress.commedchemexpress.com Some research indicates that asparagine restriction can paradoxically enhance pyrimidine (B1678525) nucleotide biosynthesis by rewiring central carbon metabolism. nih.gov

Influence on Cell Proliferation and Viability

Given its crucial roles in protein and nucleotide synthesis, asparagine availability is a critical determinant of cell proliferation and viability. researchgate.netsigmaaldrich.com Many cancer cells, which exhibit rapid growth, have a heightened demand for asparagine. sigmaaldrich.comresearchgate.net The inability of certain cancer cells to synthesize sufficient amounts of asparagine renders them dependent on an external supply. researchgate.net

Metabolic flux analysis using L-Asparagine(13C4) can track how cells utilize this amino acid to support growth. For example, studies in developing soybean embryos used [U-13C4]asparagine to trace its contribution to biomass accumulation. oup.comoup.com In cancer cells, the availability of intracellular asparagine, which can be monitored using labeled isotopes, is critical for growth. researchgate.net Depriving cells of asparagine can lead to cell cycle arrest and apoptosis, thereby reducing cell viability. nih.govresearchgate.net Conversely, supplementation with asparagine can rescue cell survival and proliferation in cells with impaired asparagine synthesis. nih.govembopress.orgupenn.edu

Metabolic Reprogramming in Response to Asparagine Availability

Cells possess adaptive mechanisms to cope with fluctuations in nutrient availability. When faced with asparagine limitation, cells can reprogram their metabolic networks. Stable isotope tracing with compounds like L-Asparagine(13C4) is essential for deciphering these reprogrammed pathways. ukisotope.com

In response to asparagine deprivation, cells can upregulate the expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production. embopress.org This adaptive response allows cells to synthesize their own asparagine from aspartate and glutamine. nih.gov Tracing studies using labeled precursors like [13C4,15N] L-aspartate and [13C5,15N] L-glutamate have shown that under asparagine shortage, cells can redirect these molecules to replenish downstream metabolic pathways, including the TCA cycle and nucleotide synthesis. nih.gov This metabolic flexibility is crucial for cell survival under nutrient stress. nih.gov

ConditionKey Metabolic ResponseTracer Used in StudiesPrimary FindingReference
Asparagine DeprivationUpregulation of de novo pyrimidine synthesis[13C5]glutamineAsparagine restriction increases carbon flux from glutamine into pyrimidine nucleotides. nih.gov
Asparagine DeprivationIncreased reliance on endogenous synthesisN/A (focus on ASNS expression)Cells induce ASNS expression to produce asparagine internally. embopress.org
Altered Carbon/Nitrogen SupplyShift in carbon allocation for biomass[U-13C4]asparagineThe contribution of asparagine-derived carbon to biomass changes with nutrient availability. oup.comoup.com

Asparagine(13C4) in Nutrient Sensing and Signaling Pathways

Beyond its role as a metabolite, asparagine functions as a signaling molecule, informing the cell of the nutrient status. L-Asparagine(13C4) helps to dissect these signaling roles from its direct metabolic contributions.

Activation of mTORC1 Signaling by Asparagine

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by amino acids. nih.gov Asparagine has been identified as a key activator of mTORC1 signaling, which in turn promotes protein and nucleotide synthesis. researchgate.netmdpi.comnih.gov

Research has shown that asparagine can activate mTORC1 through at least two distinct mechanisms. One mechanism involves asparagine acting as an exchange factor, where its export from the cell facilitates the import of other amino acids that activate mTORC1. mdpi.com Another, more direct mechanism, shows that asparagine, much like glutamine, can activate mTORC1 independently of the well-known Rag GTPase pathway. nih.govresearchgate.netnih.gov This alternative pathway requires the Arf1 GTPase. nih.govresearchgate.netnih.gov Studies have demonstrated that both glutamine and asparagine are critical for signaling to mTORC1 in the absence of Rag GTPases. nih.gov This activation is essential for maintaining metabolic homeostasis, particularly in cancer cells. aacrjournals.org

Role of the GCN2-ATF4 Pathway in Asparagine Homeostasis

When cells experience a shortage of amino acids, they activate a stress response pathway known as the integrated stress response (ISR). A key component of this pathway is the kinase GCN2 (General Control Nonderepressible 2), which is activated by uncharged tRNAs that accumulate during amino acid deficiency. nih.gov

Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4). nih.govresearchgate.net ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS). nih.govembopress.orgnih.gov This GCN2-eIF2α-ATF4 pathway is critical for cells to maintain asparagine homeostasis and survive under conditions of nutrient deprivation. nih.govembopress.orgnih.gov Studies have shown that inhibiting ATF4 or GCN2 can block cancer cell proliferation and survival, highlighting the therapeutic potential of targeting this pathway. nih.govembopress.orgembopress.orgnih.gov The loss of ATF4 has been shown to reduce ASNS levels, and this effect can be reversed by adding asparagine, confirming asparagine as a key effector in this survival pathway. nih.govembopress.orgupenn.edu

PathwayKey MoleculeRole in Response to Asparagine LevelsExperimental FindingReference
mTORC1 SignalingmTORC1, Arf1ActivationAsparagine activates mTORC1 signaling independently of Rag GTPases, in a process requiring Arf1. nih.govresearchgate.netnih.gov
Integrated Stress ResponseGCN2, ATF4, ASNSHomeostasis/SurvivalAsparagine deprivation activates the GCN2-ATF4 pathway, leading to increased ASNS expression to restore asparagine levels and promote cell survival. nih.govembopress.orgnih.govnih.gov

Studies in Specific Cell Types and Biological Models

The metabolic fate and functional importance of L-asparagine, often traced using its stable isotope-labeled form L-Asparagine(13C4), have been investigated across various cell types and biological systems. These studies have been crucial in elucidating the context-dependent roles of asparagine in health and disease.

Investigations in Leukemic Cells and Lymphoblasts

L-asparagine is a critical amino acid for certain cancer cells, particularly those of hematological origin like leukemic cells and lymphoblasts. medchemexpress.commedchemexpress.eumedchemexpress.com These malignant cells often exhibit a metabolic vulnerability characterized by low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine synthesis. patsnap.commedchemexpress.com This deficiency renders them highly dependent on extracellular sources of asparagine for survival and proliferation. patsnap.com

The enzyme L-asparaginase exploits this dependency by hydrolyzing L-asparagine into L-aspartic acid and ammonia (B1221849), thereby depleting the extracellular pool of this crucial amino acid. patsnap.comnih.gov This depletion leads to a cascade of events within the leukemic cells, including the inhibition of protein synthesis, as asparagine is essential for building polypeptides. medchemexpress.eupatsnap.commedchemexpress.com Consequently, this halt in protein production disrupts DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis (programmed cell death). medchemexpress.commedchemexpress.eupatsnap.commedchemexpress.comnih.gov

L-Asparagine(13C4) can be utilized as a tracer in metabolic studies to monitor asparagine uptake and metabolism in these cells, serving as a biomarker in the investigation of childhood acute lymphoblastic leukemia (ALL). medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com122.114.159 Studies have demonstrated that the removal of L-asparagine from the plasma by L-asparaginase effectively inhibits the growth of cancer cells with low ASNS expression. medchemexpress.commedchemexpress.eumedchemexpress.com

B-cell precursor acute lymphoblastic leukemia (BCP-ALL) blasts are particularly dependent on the transport of extracellular asparagine. nih.gov Research has identified specific amino acid transporters, such as ASCT2 (SLC1A5) and SNAT5 (SLC38A5), as crucial for asparagine uptake in these cells. nih.gov Inhibition of these transporters has been shown to significantly reduce cell proliferation, suppress mTOR activity, and induce autophagy and cell death in both asparaginase-sensitive and relatively asparaginase-insensitive leukemia cell lines. nih.gov

Cell TypeKey FindingImplication
Leukemic CellsHigh dependence on extracellular L-asparagine due to low ASNS expression. patsnap.comVulnerability to L-asparaginase therapy. patsnap.com
LymphoblastsL-asparaginase-mediated depletion of asparagine inhibits protein, RNA, and DNA synthesis, leading to apoptosis. medchemexpress.commedchemexpress.eupatsnap.comnih.govMechanism of action for L-asparaginase in treating lymphoblastic leukemia.
BCP-ALL CellsEssential role of transporters SLC1A5 and SLC38A5 for asparagine uptake. nih.govPotential therapeutic targets to overcome asparaginase (B612624) resistance. nih.gov

Studies in T-cell Activation and Metabolic Reprogramming

L-asparagine plays a significant role in the metabolic reprogramming that is essential for T-cell activation and function. Upon activation, T-cells undergo dramatic metabolic changes, including increased glycolysis and amino acid metabolism, to support their proliferation and effector functions. nih.govaacrjournals.org

Studies have shown that L-asparagine is an important nutrient for T-cell activation. nih.gov Deprivation of asparagine, such as that caused by L-asparaginase, can suppress activation-induced metabolic reprogramming. nih.gov This includes the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism, as well as the suppression of Myc expression and lactate (B86563) secretion. nih.gov Research using L-Asparagine(13C4) has demonstrated that activated T-cells incorporate exogenous asparagine into newly synthesized proteins, highlighting its necessity for this process. nih.gov

Furthermore, asparagine deprivation has been shown to enhance T-cell anti-tumor responses. researchgate.net This suggests that modulating asparagine availability could be a strategy to boost the effectiveness of cancer immunotherapies. researchgate.net In the context of the tumor microenvironment, which is often nutrient-depleted, the availability of amino acids like asparagine can significantly impact T-cell fate and function. aacrjournals.org

ConditionEffect on T-cellsMetabolic Pathway Affected
L-Asparagine DeprivationSuppression of activation-induced metabolic reprogramming. nih.govmTOR signaling, Myc expression, Lactate secretion. nih.gov
L-Asparagine DeprivationEnhanced anti-tumor response. researchgate.netRewiring of T-cell metabolism. researchgate.net
T-cell ActivationIncorporation of exogenous L-asparagine into new proteins. nih.govProtein synthesis. nih.gov

Research in Adipose Tissues and Thermogenesis

Recent research has uncovered a role for L-asparagine in regulating the metabolic activity of adipose tissues, particularly in the process of thermogenesis, the production of heat. Brown and beige adipose tissues are specialized in dissipating energy through non-shivering thermogenesis, a process fueled by the oxidation of glucose and fatty acids. nih.gov

Studies have demonstrated that asparagine supplementation can significantly enhance the thermogenic program in brown and beige adipocytes. nih.govembopress.org This leads to improved cold tolerance in mice. nih.govembopress.org Mechanistically, asparagine stimulates the mTORC1 signaling pathway, which in turn promotes the expression of key thermogenic genes and enzymes involved in glycolysis. nih.govembopress.org Metabolomics and 13C-glucose flux analysis have revealed that asparagine supplementation spurs glycolysis to provide fuel for both thermogenesis and lipogenesis in adipocytes. nih.govembopress.org

In mouse models of diet-induced obesity, asparagine supplementation made the animals more responsive to β3-adrenergic receptor agonists, which are known to activate brown fat, resulting in reduced body weight gain and improved glucose tolerance. nih.govembopress.org Conversely, depletion of circulating asparagine through the use of L-asparaginase leads to compromised thermogenic activity in adipose tissues. nih.gov These findings indicate that the bioavailability of asparagine is a key factor influencing the glycolytic and thermogenic activities of adipose tissues, suggesting a potential nutritional strategy for improving systemic energy homeostasis. nih.govembopress.org

InterventionEffect on Adipose TissueKey Mechanism
Asparagine SupplementationUpregulated thermogenic and lipogenic gene expression. nih.govembopress.orgStimulation of the mTORC1 pathway. nih.govembopress.org
Asparagine SupplementationSpurred glycolysis to fuel thermogenesis and lipogenesis. nih.govembopress.orgIncreased glucose flux. nih.govembopress.org
L-asparaginase TreatmentCompromised thermogenic activity. nih.govDepletion of circulating asparagine. nih.gov

Examination of L-Asparagine Transporters (e.g., SLC1A3, SLC38A2, SLC1A5)

The transport of L-asparagine across the cell membrane is mediated by a family of proteins known as Solute Carriers (SLCs). The expression and activity of these transporters are critical for maintaining intracellular asparagine levels, especially in cells that are dependent on an external supply.

In the context of cancer, several SLC transporters have been implicated in asparagine uptake and resistance to asparaginase therapy. For instance, SLC1A3, an aspartate and glutamate (B1630785) transporter, has been identified as a contributor to asparaginase resistance in solid tumors. nih.gov In the presence of asparaginase, which depletes asparagine, cancer cells can upregulate SLC1A3 to increase the uptake of aspartate and glutamate, which can then be used to fuel metabolic pathways and promote proliferation despite the asparagine shortage. nih.gov

In B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the transporters SLC1A5 (ASCT2) and SLC38A5 (SNAT5) have been shown to be essential for asparagine transport and cell survival. nih.gov The inhibition of these transporters leads to a significant reduction in cell proliferation and induces cell death, highlighting them as potential therapeutic targets. nih.gov

The transporter SLC38A2 has also been noted in studies related to serine transport, indicating the complex and interconnected nature of amino acid transport systems. researchgate.net Furthermore, in melanoma cells adapting to asparagine restriction, the upregulation of the amino acid transporter SLC7A5, driven by c-MYC, is a key adaptive mechanism. embopress.org

TransporterFunction/RoleCellular Context
SLC1A3Aspartate/glutamate transport, contributes to asparaginase resistance. nih.govSolid tumors. nih.gov
SLC1A5 (ASCT2)Essential for asparagine transport and cell survival. nih.govB-cell precursor acute lymphoblastic leukemia (BCP-ALL). nih.gov
SLC38A2Potential role in amino acid transport. researchgate.netCancer cells. researchgate.net
SLC38A5 (SNAT5)Essential for asparagine transport and cell survival. nih.govB-cell precursor acute lymphoblastic leukemia (BCP-ALL). nih.gov
SLC7A5Essential amino acid uptake, supports adaptation to asparagine restriction. embopress.orgMelanoma cells. embopress.org

Mechanisms of Cellular Adaptation to Asparagine Deprivation

Cells have evolved intricate mechanisms to adapt to nutrient stress, including the deprivation of amino acids like asparagine. When faced with asparagine scarcity, cells can activate stress response pathways to restore homeostasis or, if the stress is too severe, initiate apoptosis.

A key adaptive response to asparagine deprivation involves the upregulation of asparagine synthetase (ASNS), the enzyme that synthesizes asparagine from aspartate and glutamine. elifesciences.org This is part of a broader physiological adaptation to counteract nutrient deprivation. elifesciences.org For example, in some cancer cells, glucose deprivation can lead to increased ASNS expression, which in turn protects the cells from apoptosis. elifesciences.org

However, in situations where glutamine is also limited, this adaptive pathway is impaired. nih.gov Interestingly, asparagine supplementation has been shown to suppress cell death in glutamine-deprived cells, indicating a critical role for asparagine in promoting cellular adaptation to metabolic stress. elifesciences.orgresearchgate.net

In melanoma cells, adaptation to asparagine restriction involves the activation of MAPK signaling, which leads to the stabilization of the oncoprotein c-MYC. embopress.org Elevated c-MYC then promotes the expression of the amino acid transporter SLC7A5, increasing the uptake of other essential amino acids. embopress.org This maintains the activity of mTORC1, which is crucial for cell growth and proliferation. embopress.org

The deprivation of asparagine and glutamine can also induce DNA damage signaling and activate pro-autophagic pathways as part of the cellular stress response. mdpi.com

Stress ConditionAdaptive MechanismKey Molecules/Pathways Involved
Asparagine DeprivationUpregulation of asparagine synthesis. elifesciences.orgAsparagine Synthetase (ASNS). elifesciences.org
Glutamine DeprivationAsparagine supplementation suppresses cell death. elifesciences.orgresearchgate.netAsparagine's role in promoting adaptation to metabolic stress. elifesciences.org
Asparagine Restriction (Melanoma)Increased uptake of other essential amino acids. embopress.orgMAPK signaling, c-MYC, SLC7A5, mTORC1. embopress.org
Asparagine & Glutamine DeprivationInduction of DNA damage and autophagy. mdpi.comPhosphorylation of H2AX and Erk. mdpi.com

Emerging Research Directions for L Asparagine 13c4

Development of Novel L-Asparagine(13C4) Labeling Strategies

The foundational use of L-Asparagine(13C4) involves its introduction into biological systems to trace the metabolic fate of the asparagine carbon backbone. eurisotop.com Emerging research focuses on creating more sophisticated labeling schemes to answer more complex biological questions. These novel strategies often involve combining L-Asparagine(13C4) with other stable isotopes, such as ¹⁵N or deuterium (B1214612) (²H or D), to simultaneously track the carbon and nitrogen atoms of asparagine or to probe specific enzymatic reactions. chemie-brunschwig.chisotope.comotsuka.co.jp

For instance, the use of L-Asparagine(¹³C₄, ¹⁵N₂) allows researchers to follow both the carbon skeleton and the amino groups, providing a more complete picture of asparagine's contribution to pathways like nucleotide synthesis and amino acid transamination. isotope.comoup.comisotope.com This dual-labeling approach is particularly powerful in quantitative proteomics, such as in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), where it can be used to create 'heavy' internal standards for precise protein quantification. ckgas.com

Furthermore, advanced strategies are being developed to distinguish between exogenous and endogenous sources of metabolites. By culturing cells in a medium containing a suite of fully ¹³C-labeled amino acids, including L-Asparagine(13C4), researchers can globally map endogenously synthesized metabolites and identify active metabolic pathways. nih.gov This "deep labeling" approach helps to differentiate metabolites produced by the cell from those taken up from the surrounding environment. nih.gov

Labeling StrategyAdditional IsotopesPrimary Research ApplicationDescription
Uniform Carbon Labeling NoneMetabolic Tracing, Flux AnalysisL-Asparagine(13C4) is used to trace the carbon atoms from asparagine through various metabolic pathways. scbt.com
Carbon and Nitrogen Labeling ¹⁵NProteomics, MetabolomicsL-Asparagine(¹³C₄, ¹⁵N₂) enables simultaneous tracking of carbon and nitrogen, clarifying contributions to protein and nucleotide synthesis. isotope.commedchemexpress.com
Multi-Isotope Labeling ¹⁵N, ²H (Deuterium)Advanced Metabolic Flux AnalysisL-Asparagine(¹³C₄, ¹⁵N₂, D₃) provides maximum isotopic information to resolve complex and overlapping metabolic pathways. chemie-brunschwig.chotsuka.co.jp
Deep Labeling Medium Full suite of ¹³C-labeled amino acidsGlobal MetabolomicsUsed in custom media where all essential amino acids are ¹³C-labeled to distinguish all endogenously synthesized metabolites from exogenous sources. nih.gov

Integration of L-Asparagine(13C4) Tracing with Multi-omics Approaches

A significant frontier in systems biology is the integration of data from multiple "omics" fields to build comprehensive models of cellular function. L-Asparagine(13C4) tracing is a cornerstone of metabolomics, providing a direct readout of metabolic pathway activity. isotope.comchromservis.eu The emerging trend is to combine this metabolic flux data with transcriptomics (gene expression), proteomics (protein expression), and genomics to gain a more holistic understanding of cellular regulation. oup.combiorxiv.org

For example, by using L-Asparagine(13C4) to trace asparagine metabolism in cancer cells, researchers can identify metabolic pathways that are upregulated. biorxiv.org When this data is integrated with transcriptomic data from the same cells, it is possible to correlate the observed metabolic shifts with the expression levels of specific enzymes and transporters involved in asparagine metabolism. biorxiv.org This integrated approach was used to show that germinal centre (GC) B cells upregulate asparagine metabolism and that this is critical for their homeostasis. biorxiv.org

This multi-omics strategy allows researchers to move beyond simple observation to understanding the regulatory networks that control metabolic phenotypes. It can reveal how genetic mutations (genomics) lead to altered protein expression (proteomics), which in turn rewires metabolic pathways (metabolomics via L-Asparagine(13C4) tracing). biorxiv.org Such integrated analyses are crucial for identifying key control points in metabolic networks, which can be valuable in various research contexts.

Omics IntegrationRole of L-Asparagine(13C4)Combined Biological Insight
Metabolomics + Transcriptomics Provides quantitative data on the flux through asparagine-dependent pathways.Correlates metabolic pathway activity with the expression levels of genes encoding metabolic enzymes and transporters. biorxiv.org
Metabolomics + Proteomics Traces the incorporation of asparagine into newly synthesized proteins (e.g., via SILAC). oup.comckgas.comLinks changes in metabolic state to the abundance of specific proteins, revealing post-transcriptional or translational control mechanisms.
Metabolomics + Genomics Measures the functional metabolic consequences of genetic variations.Connects specific genotypes to metabolic phenotypes, explaining how genetic differences can lead to altered cellular metabolism. biorxiv.org

Computational Modeling and Simulation of L-Asparagine(13C4) Metabolic Flux

The data generated from L-Asparagine(13C4) tracing experiments, particularly the mass isotopomer distributions (MIDs) of downstream metabolites, are incredibly rich. biorxiv.org However, interpreting this data to quantify the flow of metabolites through a complex network—a measure known as metabolic flux—requires sophisticated computational modeling. nih.gov A major emerging research direction is the development and application of genome-scale metabolic models (GSMMs) to analyze stable isotope tracing data. nih.gov

Metabolic flux analysis (MFA) uses the isotopic labeling patterns from tracers like L-Asparagine(13C4) to calculate the rates of intracellular reactions. diva-portal.org Initially, MFA was applied to smaller, core metabolic models. nih.gov The current trend is to apply these techniques to comprehensive, genome-scale models that include thousands of reactions, providing a much more complete view of cellular metabolism. nih.gov This approach can uncover the activity of pathways far removed from central carbon metabolism and reveal unexpected metabolic capabilities. diva-portal.org

Software packages and computational pipelines are being developed to streamline this complex process, from processing raw mass spectrometry data to inferring flux distributions within a metabolic network. biorxiv.org These models can simulate how metabolism will respond to perturbations and can be used to test hypotheses in silico. By incorporating L-Asparagine(13C4) data, these simulations become quantitatively grounded in experimental reality, dramatically increasing their predictive power and providing a dynamic map of metabolic activity. chromservis.eu

Computational Tool / ModelL-Asparagine(13C4) Data InputOutput / Purpose
Isotopomer Network Compartmental Analysis (INCA) Mass Isotopomer Distributions (MIDs) of metabolites.Performs ¹³C-Metabolic Flux Analysis (MFA) to estimate steady-state reaction rates in a defined metabolic network. biorxiv.org
Genome-Scale Metabolic Models (GSMMs) MIDs and nutrient uptake/secretion rates.Provides a comprehensive, system-wide analysis of metabolic fluxes across thousands of reactions. nih.gov
fluxTrAM Pipeline Raw labeled liquid chromatography-mass spectrometry (LC-MS) data.Automates the entire workflow from raw data processing to metabolic flux analysis within a genome-scale model. biorxiv.org

Q & A

Q. What peer-review criteria are most relevant for evaluating L-Asparagine(13C<sup>4</sup>) studies?

  • Methodological Answer : Reviewers should assess:
  • Isotopic Purity : NMR/HRMS validation in supplementary materials.
  • Flux Consistency : Comparison to prior studies using alternative tracers (e.g., 13C-glucose) .
  • Ethical Compliance : Approval for use of proprietary cell lines or genetic tools .

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